Product packaging for N-benzyl-3-methyl-2-butanamine(Cat. No.:)

N-benzyl-3-methyl-2-butanamine

Cat. No.: B231572
M. Wt: 177.29 g/mol
InChI Key: VSTYIEJFRYCKGB-NSHDSACASA-N
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Description

Structural Classification and Stereochemical Considerations

The chemical structure of N-benzyl-3-methyl-2-butanamine is characterized by several key features that are central to its reactivity and potential applications. It is classified as a secondary amine, with the nitrogen atom bonded to a benzyl (B1604629) group and a 3-methyl-2-butyl group.

Chiral Centers and Potential Stereoisomeric Forms

This compound possesses two chiral centers, which are carbon atoms bonded to four different substituents. The presence of these stereocenters means that the molecule can exist in multiple stereoisomeric forms. Specifically, it can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The specific spatial arrangement of the atoms, or stereochemistry, can significantly influence the compound's physical properties and biological activity. The development of methodologies for the synthesis of specific stereoisomers of chiral amines is an area of active research. d-nb.info

N-Benzylated Amine Moiety as a Core Structure for Chemical Investigations

The N-benzyl group is a common protecting group in organic synthesis due to its stability under various reaction conditions and its straightforward introduction and removal. uniovi.es The N-benzylated amine moiety in this compound serves as a versatile scaffold for further chemical modifications. The benzyl group can be cleaved using methods such as catalytic hydrogenolysis, or through oxidative or photolytic debenzylation. uniovi.esorganic-chemistry.org This allows for the selective deprotection of the amine, enabling subsequent reactions at the nitrogen atom.

The presence of the N-benzyl group also influences the reactivity of the amine. For instance, in the context of N-alkylation of amines with alcohols, the nature of the substituents on the nitrogen atom can affect the reaction's efficiency. organic-chemistry.org Furthermore, the N-benzyl group plays a role in directing the stereochemical outcome of certain reactions, a critical aspect in asymmetric synthesis. d-nb.info

Contemporary Research Significance and Scope within Organic Chemistry

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structural components are relevant to several areas of organic chemistry. Chiral amines, in general, are crucial building blocks in the synthesis of pharmaceuticals, natural products, and other fine chemicals. d-nb.info The development of efficient methods for the preparation of chiral amines, such as asymmetric reductive amination, is a significant focus of research. d-nb.info

The N-benzyl protecting group strategy is widely employed in the synthesis of complex molecules. uniovi.es Research in this area focuses on developing milder and more selective methods for N-debenzylation. uniovi.esorganic-chemistry.org For example, enzyme-catalyzed deprotection methods are being explored as environmentally friendly alternatives to traditional chemical methods. uniovi.es

The broader class of butanamine derivatives has been studied in various contexts, including their potential as intermediates in the synthesis of biologically active compounds. For instance, related structures are investigated for their relationship to controlled substances and for the development of analytical methods to distinguish between isomers. ojp.govresearchgate.net

Table of Chemical Properties

PropertyValue
Molecular Formula C12H19N bldpharm.com
Molecular Weight 177.29 g/mol bldpharm.com
IUPAC Name N-benzyl-3-methylbutan-2-amine bldpharm.com
CAS Number 110871-35-7 bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N B231572 N-benzyl-3-methyl-2-butanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

(2S)-N-benzyl-3-methylbutan-2-amine

InChI

InChI=1S/C12H19N/c1-10(2)11(3)13-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3/t11-/m0/s1

InChI Key

VSTYIEJFRYCKGB-NSHDSACASA-N

SMILES

CC(C)C(C)NCC1=CC=CC=C1

Isomeric SMILES

C[C@@H](C(C)C)NCC1=CC=CC=C1

Canonical SMILES

CC(C)C(C)NCC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for N Benzyl 3 Methyl 2 Butanamine and Its Stereoisomers

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount for obtaining specific enantiomers or diastereomers of N-benzyl-3-methyl-2-butanamine. These approaches are designed to control the formation of stereocenters during the reaction process.

Asymmetric catalytic hydrogenation of imines represents a powerful and atom-economical method for the synthesis of chiral amines. This approach typically involves the reduction of a prochiral imine, formed from the condensation of 3-methyl-2-butanone (B44728) and benzylamine (B48309), in the presence of a chiral transition metal catalyst. Iridium-based catalysts, particularly those with chiral diphosphine ligands like BINAP, have shown effectiveness in the asymmetric hydrogenation of imines. oup.com The catalytic system's efficiency can be influenced by additives, with protic amines sometimes enhancing performance. oup.com Research has demonstrated that iridium catalysts can achieve high enantioselectivity in the hydrogenation of various imines. oup.comacs.org Ruthenium catalysts are also employed, often in the form of half-sandwich complexes, for the asymmetric transfer hydrogenation of imines, which is a well-established method for producing enantioenriched amines. mdpi.com

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of this compound, a chiral auxiliary can be attached to either the amine or the ketone precursor. For instance, a chiral amine like (R)- or (S)-α-methylbenzylamine can be reacted with 3-methyl-2-butanone to form a chiral imine. d-nb.info Subsequent reduction of this imine leads to a diastereomeric mixture of amines, which can then be separated. The chiral auxiliary is later removed to yield the desired enantiopure product. Common chiral auxiliaries include pseudoephedrine and oxazolidinones, which are effective in directing alkylation and other transformations. wikipedia.orgsigmaaldrich.com The use of tert-butanesulfinamide as a chiral auxiliary is another established strategy, where it is condensed with a ketone to form a sulfinylimine, which then undergoes stereoselective nucleophilic addition. wikipedia.orgacs.org

A study on the reductive amination of 3-methyl-2-butanone using (S)-α-methylbenzylamine as a chiral nitrogen source in the presence of Yb(OAc)3 and hydrogen pressure resulted in the formation of (2S)-3-Methyl-N-((S)-1-phenylethyl)butan-2-amine with less than 50% conversion and 40% diastereoselectivity. d-nb.info

Enantioselective reductive amination is a direct, two-step strategy for synthesizing chiral amines from prochiral ketones. d-nb.info This method involves the in-situ formation of an imine from 3-methyl-2-butanone and benzylamine, which is then asymmetrically reduced without isolation of the imine intermediate. Transition metal catalysts, such as those based on rhodium, iridium, and ruthenium, are commonly used in combination with chiral ligands to achieve high enantioselectivity. acs.orgresearchgate.netrsc.org

For instance, a highly efficient method for direct asymmetric reductive amination of various ketones has been developed using a Ru(OAc)₂( (S)-binap) catalyst with ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source, achieving excellent enantioselectivities. acs.org The reaction conditions, including the choice of solvent, hydrogen source (e.g., hydrogen gas or isopropanol), and additives, are crucial for optimizing both the yield and the enantiomeric excess of the final product. d-nb.inforesearchgate.net Lewis acids can also be employed to enhance diastereoselectivity in certain reductive amination procedures. d-nb.info

Table 1: Catalyst Systems in Enantioselective Reductive Amination

Catalyst SystemSubstrate ExampleKey FeaturesReference
Ir(I)-BINAP-protic amineAcyclic imineEffective for asymmetric hydrogenation of imines. oup.com
[RuCl(η⁶-arene)(N-arylsulfonyl-DPEN)]IminesWell-established for asymmetric transfer hydrogenation. mdpi.com
Rh-Deguphosα-keto acids and benzylamineHigh yield and up to 98% ee. acs.org
Ru(OAc)₂{(S)-binap}2-acetyl-6-substituted pyridinesExcellent enantioselectivity and yields with ammonium trifluoroacetate. acs.org

Resolution is a classical technique used to separate a racemic mixture of this compound into its individual enantiomers. This method involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent, to form a pair of diastereomeric salts. libretexts.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgacs.org

Once a diastereomeric salt is isolated, the corresponding enantiomer of the amine can be liberated by treatment with a base. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphor-10-sulfonic acid. libretexts.org The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent. This method remains a widely applicable technique for obtaining enantiopure compounds on both laboratory and industrial scales. d-nb.infoacs.org

Multistep Synthetic Routes from Precursors

Multistep syntheses provide a pathway to this compound through the sequential formation and modification of intermediate compounds.

A common strategy in the synthesis of this compound involves the initial formation of an N-benzylidene-amine intermediate, also known as a Schiff base or imine. This intermediate is typically formed through the condensation reaction of 3-methyl-2-butanone with benzylamine. google.comnih.gov The reaction is often carried out in a solvent, and the water formed during the reaction is removed to drive the equilibrium towards the product.

The resulting N-benzylidene-3-methyl-2-butanamine is then reduced in a subsequent step to yield the final this compound product. google.com The reduction can be achieved through catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C). d-nb.info This two-step process, involving the formation and subsequent reduction of an imine, is a versatile and widely used method for the preparation of secondary amines. rsc.org

Reduction of Imines to Amines

Reductive amination is fundamentally a two-step process that begins with the reaction of a carbonyl compound with a primary or secondary amine to form an imine or enamine, respectively. masterorganicchemistry.comlibretexts.org This intermediate is then reduced to the corresponding amine. masterorganicchemistry.com In the context of synthesizing this compound, this involves the condensation of 3-methyl-2-butanone with benzylamine to form the corresponding imine, which is subsequently reduced.

A variety of reducing agents can be employed for the reduction of the imine intermediate. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comresearchgate.net Sodium cyanoborohydride is particularly effective as it can selectively reduce imines in the presence of ketones or aldehydes, which is advantageous for one-pot reactions. masterorganicchemistry.com The pH of the reaction is a critical parameter; mildly acidic conditions (pH 4-5) favor imine formation, while lower pH can lead to the protonation of the amine, rendering it non-nucleophilic. masterorganicchemistry.comlibretexts.org

The choice of reducing agent can also be crucial for safety and scalability. For instance, while sodium borohydride is a common laboratory reagent, its use in large-scale synthesis can be problematic, especially in the presence of nitro groups, where it may cause partial reduction and the formation of hazardous byproducts. researchgate.net In such cases, alternatives like borane-tert-butylamine complex activated with methanesulfonic acid have been shown to be safer. researchgate.net

The following table summarizes common reducing agents used in reductive amination:

Reducing AgentAbbreviationKey Features
Sodium BorohydrideNaBH₄Common, but can also reduce the starting carbonyl. masterorganicchemistry.com
Sodium CyanoborohydrideNaBH₃CNSelectively reduces imines and is stable in mildly acidic conditions. masterorganicchemistry.com
Sodium TriacetoxyborohydrideNaBH(OAc)₃A milder and often preferred alternative to NaBH₃CN. masterorganicchemistry.com
Hydrogen Gas with CatalystH₂/CatalystCan be used, often with catalysts like Nickel. libretexts.org

Mechanistic Elucidation of Synthetic Pathways

A thorough understanding of the reaction mechanism is essential for optimizing the synthesis of this compound and controlling its stereochemistry.

Investigation of Imine and Enamine Intermediate Roles

The initial step of reductive amination is the nucleophilic addition of the amine to the carbonyl group of the ketone, forming a carbinolamine intermediate. libretexts.org This is a reversible process. The carbinolamine then undergoes dehydration to form an iminium ion, which is in equilibrium with the corresponding imine. libretexts.org If a secondary amine were used, an enamine would be formed instead. libretexts.org

Recent research has also explored the direct conversion of esters to imines, which could provide an alternative route to the traditional reductive amination starting from aldehydes or ketones. rsc.org This involves the interception of a partially reduced ester intermediate with an amine. rsc.org

Analysis of Transition States and Stereocontrol Factors

When synthesizing a chiral amine like this compound, controlling the stereochemical outcome is of paramount importance. The stereochemistry is determined during the reduction of the prochiral imine. The approach of the hydride to the C=N double bond dictates the configuration of the newly formed stereocenter.

The stereoselectivity of the reduction can be influenced by several factors, including the use of chiral auxiliaries, chiral catalysts, or by the inherent stereochemistry of the starting materials if a chiral ketone or amine is used. For instance, the addition of nucleophiles to chiral imines derived from chiral aldehydes and amines can proceed with high diastereoselectivity. nih.gov The stereochemical outcome is often rationalized by considering the steric hindrance around the imine, which directs the nucleophilic attack to the less hindered face. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the transition states of the imine reduction. researchgate.net These models help in understanding the energetic favorability of different attack trajectories of the hydride, thus explaining the observed diastereoselectivity. nih.gov For example, in the addition of phosphites to chiral imines, the formation of a chelated transition state involving a Lewis acid can direct the nucleophile to a specific face of the imine, leading to high stereocontrol. nih.gov The conformation of the imine substrate itself plays a significant role in determining the direction of nucleophilic attack and, consequently, the stereochemical outcome. nih.gov

Chirality and Stereochemistry: Advanced Analytical and Application Perspectives

Enantiomeric Analysis and Purity Determination Techniques

The accurate determination of enantiomeric composition is crucial in various chemical and pharmaceutical applications. For N-benzyl-3-methyl-2-butanamine, a racemic compound, several advanced analytical techniques are employed to separate and quantify its enantiomers. hit2lead.com

Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, can be adapted for chiral discrimination through the use of chiral solvating agents (CSAs). researchgate.netkaist.ac.kr These agents are enantiomerically pure compounds that interact non-covalently with the enantiomers of a chiral analyte, such as this compound, to form transient diastereomeric complexes. researchgate.netsemanticscholar.org This association leads to different magnetic environments for the corresponding nuclei in each enantiomer, resulting in separate signals in the NMR spectrum. researchgate.netkaist.ac.kr

The choice of a suitable CSA is critical and depends on the functional groups present in the analyte. For amines like this compound, acidic CSAs are often effective. The mechanism of enantiodiscrimination relies on the formation of diastereomeric salt pairs through acid-base interactions. The differential interactions, which can include hydrogen bonding and steric repulsion, between the CSA and each enantiomer of the amine cause the observed chemical shift differences (ΔΔδ).

For instance, optically active derivatives of benzylamines have been successfully used as CSAs to discriminate between the enantiomers of various alpha-functionalized acids. researchgate.net Conversely, chiral acids can be used to resolve chiral amines. The effectiveness of these agents is often enhanced at lower temperatures, which favors the stability of the diastereomeric complexes. researchgate.net

TechniquePrincipleApplication to this compoundKey Considerations
NMR with Chiral Solvating Agents (CSAs)Formation of transient diastereomeric complexes leading to distinct NMR signals for each enantiomer. researchgate.netkaist.ac.krInteraction with a chiral acid (e.g., mandelic acid derivative) to form diastereomeric salts, enabling quantification of enantiomeric excess.Choice of CSA, solvent, and temperature are crucial for effective resolution. researchgate.net

Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are indispensable for the separation of enantiomers. uni-muenchen.deresearchgate.net These methods utilize chiral stationary phases (CSPs) that interact differentially with the enantiomers of an analyte, leading to different retention times and thus, separation. uni-muenchen.degcms.cz

For the enantioseparation of volatile amines like this compound, gas chromatography with a chiral stationary phase is a highly effective method. uni-muenchen.de CSPs for GC are often based on derivatives of cyclodextrins or amino acids. gcms.czsci-hub.se These CSPs create a chiral environment within the column, and the separation is achieved through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation. acs.org The choice of the CSP is critical and is often specific to the class of compounds being analyzed. For primary and secondary amines, derivatization with a suitable reagent, such as a chiral acid chloride, can form diastereomers that are more easily separated on a non-chiral column. sci-hub.se However, direct enantioseparation on a CSP is often preferred to avoid potential kinetic resolution during derivatization.

Chromatographic MethodChiral Stationary Phase (CSP) TypePrinciple of SeparationRelevance to this compound
Gas Chromatography (GC)Cyclodextrin or amino acid derivatives. gcms.czsci-hub.seDifferential interaction (e.g., inclusion complexation, hydrogen bonding) between the enantiomers and the CSP. acs.orgDirect separation of enantiomers, providing high resolution and sensitivity. uni-muenchen.de
High-Performance Liquid Chromatography (HPLC)Polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) phenylcarbamates). yakhak.orgFormation of transient diastereomeric adsorbates on the surface of the CSP.Applicable after derivatization with a suitable chromophoric or fluorophoric reagent. yakhak.org

This compound as a Chiral Building Block in Asymmetric Synthesis

Chiral amines are valuable building blocks in asymmetric synthesis, serving as chiral auxiliaries, ligands, or key intermediates in the preparation of enantiomerically pure compounds, particularly pharmaceuticals. d-nb.infomdpi.com The stereochemistry of this compound can be harnessed to control the stereochemical outcome of a chemical reaction.

In asymmetric synthesis, a chiral auxiliary is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. Chiral amines like the enantiomers of this compound can be used to form chiral imines from prochiral ketones or aldehydes. Subsequent diastereoselective reduction or alkylation of the imine, followed by removal of the chiral benzyl (B1604629) group, would yield a chiral amine with a high degree of enantiopurity. d-nb.info

Furthermore, chiral amines can be used as ligands in transition metal-catalyzed asymmetric reactions, such as asymmetric hydrogenation. acs.org The coordination of the chiral amine to the metal center creates a chiral catalytic environment that can induce high enantioselectivity in the transformation of a prochiral substrate.

Influence of Stereochemistry on Molecular Recognition and Chemical Reactivity

The three-dimensional structure of a molecule, defined by its stereochemistry, is fundamental to its ability to interact with other molecules, a process known as molecular recognition. nih.gov For this compound, its chirality dictates how it fits into the binding site of a receptor or the active site of an enzyme. These interactions are highly specific, and often only one enantiomer will bind effectively.

The chemical reactivity of enantiomers is identical in an achiral environment. However, in the presence of another chiral entity, their reactivity can differ significantly. This is the basis of enantioselective synthesis and the differential biological activity of enantiomers. The stereocenter in this compound, by influencing the spatial arrangement of the benzyl and isobutyl groups, will affect the approach of reagents to the reactive amino group. In a reaction with a chiral reagent, the transition states leading to the products will be diastereomeric and have different energies, resulting in different reaction rates for the two enantiomers. This principle is exploited in kinetic resolutions, where one enantiomer of a racemate reacts faster than the other, allowing for their separation.

Derivatization Strategies and Analogue Research

Directed Synthesis of N-benzyl-3-methyl-2-butanamine Derivatives for Structure-Reactivity Relationship Studies

The directed synthesis of derivatives of this compound is a key strategy for elucidating structure-reactivity relationships. By systematically altering the molecular structure, researchers can observe corresponding changes in chemical properties and reactivity. A common synthetic approach involves the reductive amination of a ketone with an amine. For instance, the synthesis of this compound itself can be achieved through the reaction of 3-methyl-2-butanone (B44728) with benzylamine (B48309) in the presence of a reducing agent.

Further derivatization can be explored through several methods:

Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., methoxy, nitro, or halogen groups) onto the phenyl ring of the benzyl group can significantly alter the electronic properties of the molecule. This is often achieved by starting with a substituted benzaldehyde, which is then used to form the corresponding substituted N-benzyl derivative. rsc.org

Modification of the Alkyl Chain: Altering the alkyl portion of the butanamine, for example, by changing the position of the methyl group or extending the carbon chain, provides insight into the steric effects on reactivity.

N-Alkylation and N-Acylation: The secondary amine functionality of this compound allows for further reactions such as N-alkylation to form tertiary amines or N-acylation to produce amides. nih.gov These modifications can impact the basicity and nucleophilicity of the nitrogen atom.

A study on the synthesis of N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides demonstrated the feasibility of modifying the N-alkyl group to explore structure-activity relationships for potential anticancer properties. nih.gov While not directly involving this compound, the principles of synthesizing a library of derivatives with varying N-alkyl substituents are transferable.

Derivative Type Synthetic Approach Potential Impact on Reactivity
Benzyl Ring SubstitutedReductive amination with substituted benzaldehydesAlters electronic properties, basicity, and potential for intermolecular interactions.
Alkyl Chain ModifiedUse of different ketones in reductive aminationInfluences steric hindrance around the nitrogen atom, affecting reaction rates.
N-SubstitutedN-alkylation or N-acylation of the secondary amineChanges the nucleophilicity and basicity of the nitrogen, and introduces new functional groups.

Functional Group Modifications and Their Impact on Intramolecular and Intermolecular Chemical Behavior

Modifying the functional groups of this compound has a profound effect on its chemical behavior. The primary functional groups are the secondary amine and the aromatic benzyl ring.

Amine Group Modifications:

The secondary amine is a key reactive center. Its basicity and nucleophilicity can be modulated through various reactions.

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, converts the amine into an amide. This transformation significantly reduces the basicity of the nitrogen atom because the lone pair of electrons becomes delocalized through resonance with the adjacent carbonyl group. uva.nl Perfluoroacylation, for example, has been shown to alter fragmentation pathways in mass spectrometry, aiding in the differentiation of isomers. researchgate.netoup.com

Alkylation: Introducing additional alkyl groups on the nitrogen atom to form a tertiary amine increases steric hindrance and can slightly increase basicity due to the electron-donating nature of alkyl groups.

Benzyl Group Modifications:

The benzyl group can also be a target for modification, influencing intermolecular interactions.

Hydrogenation: Catalytic hydrogenation can remove the benzyl group, yielding 3-methyl-2-butanamine. rsc.org This process eliminates the aromatic ring and its associated pi-stacking interactions.

Ring Substitution: As mentioned previously, adding substituents to the phenyl ring can introduce new intermolecular forces, such as hydrogen bonding (with hydroxyl or carboxyl groups) or dipole-dipole interactions (with nitro or cyano groups).

These modifications not only change the intrinsic properties of the molecule but also affect how it interacts with other molecules and its environment. For example, the introduction of polar functional groups can increase solubility in polar solvents.

Modification Functional Group Targeted Effect on Chemical Behavior
AcylationSecondary AmineDecreased basicity, altered mass spectral fragmentation. uva.nlresearchgate.netoup.com
AlkylationSecondary AmineIncreased steric hindrance, slight increase in basicity.
DebenzylationBenzyl GroupRemoval of aromatic ring, loss of pi-stacking interactions. rsc.org
Ring SubstitutionBenzyl GroupIntroduction of new intermolecular forces (e.g., hydrogen bonding).

Research on Regioisomeric and Isobaric Analogues: Synthetic Routes and Analytical Differentiation

A significant challenge in the analysis of this compound is its potential for confusion with regioisomeric and isobaric analogues. Regioisomers have the same molecular formula but differ in the arrangement of atoms, while isobars have the same nominal mass but different elemental compositions. auburn.edu

Synthetic Routes to Analogues:

The synthesis of regioisomers often involves starting with isomeric precursors. For example, to create a regioisomer where the benzyl group is attached to a different position on the butanamine chain, one might start with a different isomeric butanone. The synthesis of various phenethylamine (B48288) regioisomers often begins with commercially available substituted benzaldehydes, which are then subjected to a series of reactions to build the desired side chain. oup.comscispace.com For instance, condensation with nitroalkanes followed by reduction is a common method to produce primary amines, which can then be further alkylated. oup.com

Analytical Differentiation:

Distinguishing between these closely related compounds is a critical task in analytical chemistry. Standard mass spectrometry (MS) techniques can be insufficient, as many isomers produce similar fragmentation patterns. researchgate.net

Gas Chromatography (GC): GC is a powerful tool for separating isomers based on their different boiling points and interactions with the stationary phase of the GC column. ojp.gov The use of different stationary phases, including chiral columns, can enhance the separation of enantiomers and diastereomers. oup.com

Derivatization: As mentioned earlier, derivatization can be employed to exaggerate the structural differences between isomers, leading to more distinct mass spectra. Perfluoroacylation is a particularly effective technique, as it can induce unique fragmentation pathways for different side-chain isomers. researchgate.netoup.com

Infrared (IR) Spectroscopy: Gas chromatography coupled with infrared detection (GC-IRD) can provide information about the specific vibrational modes of the molecules, which can help in distinguishing between positional isomers, particularly those with substitutions on the aromatic ring. ojp.gov

Research on analogues of MDMA, which are structurally related to phenethylamines, highlights these challenges. Many regioisomers and isobaric compounds of MDMA have the same molecular weight and produce nearly identical mass spectra, making their differentiation dependent on chromatographic separation and derivatization techniques. researchgate.netojp.gov For example, the ten regioisomers of 3,4-methylenedioxyphenethylamine (B14027) with a molecular weight of 207 all produce major fragment ions at m/z 72 and 135/136, necessitating chromatographic methods for their specific identification. oup.com

Analytical Technique Principle of Differentiation Application Example
Gas Chromatography (GC)Separation based on boiling point and stationary phase interactions. ojp.govResolving regioisomeric phenethylamines on various stationary phases. ojp.govoup.com
Derivatization followed by GC-MSAlters fragmentation patterns to produce unique mass spectra for each isomer. researchgate.netoup.comPerfluoroacylation to distinguish between side-chain isomers of methoxyphenethylamines. oup.com
GC-Infrared Detection (GC-IRD)Identifies differences in vibrational modes of functional groups. ojp.govConfirming the position of substituents on the aromatic ring. ojp.gov

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. Both proton (¹H) and carbon-¹³ (¹³C) NMR, along with two-dimensional (2D) techniques, provide detailed information about the molecular framework of N-benzyl-3-methyl-2-butanamine.

High-Resolution Proton and Carbon NMR Analysis for Structural Confirmation

High-resolution ¹H and ¹³C NMR spectra are fundamental for confirming the identity of this compound. In a typical ¹H NMR spectrum, the protons of the benzyl (B1604629) group and the 3-methyl-2-butanamine moiety will exhibit characteristic chemical shifts and coupling patterns. For instance, the aromatic protons of the benzyl group typically appear in the downfield region (around 7.2-7.4 ppm). The protons on the methylene (B1212753) bridge and the aliphatic chain will have distinct signals in the upfield region.

Similarly, the ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule. The aromatic carbons of the benzyl group will have signals in the range of 127-140 ppm, while the aliphatic carbons will resonate at higher field strengths. The specific chemical shifts are influenced by the electronic environment of each carbon atom.

Advanced 2D-NMR Techniques for Elucidating Complex Structures

To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, advanced 2D-NMR techniques are employed. These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the carbon chain of the 3-methyl-2-butanamine fragment and within the benzyl group.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across quaternary carbons and between the benzyl and the butanamine parts of the molecule.

For complex molecules, these 2D-NMR experiments are indispensable for complete structural assignment. acs.org

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysisoup.comoup.comoup.com

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns and Mechanistic Interpretationoup.comoup.com

Under Electron Ionization (EI) conditions, this compound will undergo characteristic fragmentation. The molecular ion peak (M⁺) may be observed, though it can be weak for aliphatic amines. libretexts.org A prominent fragmentation pathway for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu

For this compound, α-cleavage can lead to the formation of a stable benzylic cation or an iminium ion. The fragmentation of N-benzylidene-2-phenylethylamine, a related imine, shows fragment ions resulting from benzyl group cleavage. researchgate.net A common fragmentation for N-alkylamines is the loss of the largest alkyl group attached to the nitrogen. miamioh.edu In the case of this compound, this could lead to the formation of the tropylium (B1234903) ion at m/z 91, a common fragment for benzyl-containing compounds. rsc.org Another likely fragmentation would be the cleavage of the bond between the C2 and C3 of the butanamine chain, leading to characteristic iminium ion fragments.

While specific EI-MS data for this compound is not detailed in the search results, the mass spectrum of the related N-benzyl-3-methyl-butyramide shows a molecular ion peak at m/z 177 and significant fragments at m/z 106 and 91. rsc.org

Enhanced Differentiation of Isobaric and Regioisomeric Species via Derivatization-MSoup.comoup.comoup.com

The mass spectra of isomeric and isobaric amines can be very similar, making their differentiation challenging. oup.comresearchgate.net Derivatization of the amine functional group can lead to more specific fragmentation patterns, aiding in the identification of individual isomers. oup.comresearchgate.netojp.govuva.nl

Perfluoroacylation is a common derivatization technique. oup.comresearchgate.net For example, reacting the amine with pentafluoropropionic anhydride (B1165640) (PFPA) forms an amide derivative. oup.com This derivatization reduces the basicity of the nitrogen atom, which can alter the fragmentation pathways and produce unique fragment ions for different isomers. oup.comresearchgate.netuva.nl Studies on related compounds have shown that PFPA derivatization allows for the differentiation of positional isomers based on the unique fragment ions and the relative abundance of common ions in their mass spectra. oup.comresearchgate.net For instance, the PFPA derivative of N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) yields diagnostic ions at m/z 160 and 176, which allows its differentiation from its isomer MDEA. oup.com This approach would be highly beneficial for distinguishing this compound from its regioisomers.

Gas Chromatography (GC) for Purity Assessment and Isomeric Separation

Gas chromatography is a powerful technique for separating volatile compounds and assessing the purity of a sample. For this compound, GC can be used to separate it from any starting materials, byproducts, or isomeric impurities.

The choice of the GC column is critical for achieving good separation. Non-polar stationary phases, such as those based on dimethylpolysiloxane, are often used for the separation of amines. researchgate.netojp.gov The retention time of this compound will depend on its volatility and its interaction with the stationary phase.

For isomeric amines that may co-elute, derivatization can improve chromatographic resolution. researchgate.netojp.gov The perfluoroacylated derivatives of amines often show better resolution on certain stationary phases, such as cyclodextrin-modified phases. researchgate.netojp.gov GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, providing both separation and identification of the components of a mixture. oup.com This is essential for confirming the purity and identity of this compound, especially when dealing with complex mixtures or potential isomeric contaminants. oup.comoup.comresearchgate.net

Optimization of Stationary Phases for Efficient Separation

The choice of stationary phase is a critical parameter in gas chromatography, as it dictates the separation of analytes based on their physicochemical properties, such as boiling point and polarity. fishersci.com For amine compounds like this compound, which can exhibit peak tailing due to their basic nature, the selection of an appropriate stationary phase is paramount for achieving symmetric peak shapes and optimal resolution.

Research on the separation of structurally similar amine compounds has demonstrated the effectiveness of various stationary phases. While non-polar phases like 100% dimethylpolysiloxane are commonly used for general-purpose separations, phases with intermediate polarity often provide better selectivity for polar analytes. oup.comojp.gov For instance, a 50% phenyl-50% methyl polysiloxane stationary phase has been successfully employed for the analysis of related methoxyphenyl-butanamine isomers. oup.com

The separation of regioisomeric and isobaric amine compounds, which have the same molecular weight and can produce similar mass spectra, presents a significant analytical challenge. oup.comojp.gov In such cases, the chromatographic system's ability to resolve these substances is heavily relied upon for accurate identification. oup.comojp.gov Studies on related phenethylamine (B48288) derivatives have shown that derivatization, such as perfluoroacylation, can reduce the basicity of the amine group and improve chromatographic resolution on certain stationary phases. oup.comojp.gov For example, the perfluoroacylated derivatives of N-methyl-2-(methoxyphenyl)-3-butanamine isomers showed enhanced resolution on a cyclodextrin-modified stationary phase compared to a standard 100% dimethylpolysiloxane phase. oup.comojp.gov

The table below summarizes various stationary phases that have been utilized for the separation of amine compounds, highlighting their composition and typical applications.

Stationary Phase CompositionPolarityTypical Applications
100% DimethylpolysiloxaneNon-polarGeneral purpose, separation by boiling point. fishersci.comoup.com
5% Phenyl-95% DimethylpolysiloxaneNon-polarGeneral purpose, good for a wide range of compounds. fishersci.com
50% Phenyl-50% MethylpolysiloxaneIntermediateSeparation of polar analytes, including amine isomers. oup.com
14% Cyanopropylphenyl-86% DimethylpolysiloxaneIntermediateUsed for separating compounds with varying polarity. oup.com
Cyclodextrin-Modified Stationary PhasesChiral/PolarEnantiomeric separations and improved resolution of derivatized amines. oup.comojp.govyakhak.org
Polyethylene Glycol (Wax)PolarIdeal for separating compounds that differ in polarity. fishersci.com

For the specific analysis of this compound, a stationary phase with a degree of polarity, such as a phenyl-substituted polysiloxane or a wax-type column, would likely provide the best peak shape and resolution from potential impurities or related isomers. The use of chiral stationary phases, such as those based on cyclodextrins, would be essential for the separation of its enantiomers. yakhak.orgeijppr.com

Coupled Gas Chromatography-Infrared Detection (GC-IRD) for Structure-Spectra Relationships

Gas chromatography-infrared detection (GC-IRD) is a powerful hyphenated technique that combines the separation capabilities of GC with the structural identification power of infrared spectroscopy. researchgate.netoup.com As components elute from the GC column, they pass through a heated flow cell where their vapor-phase infrared spectra are recorded. This provides a unique "fingerprint" for each compound, allowing for the differentiation of isomers that may be difficult to distinguish by mass spectrometry alone. researchgate.netoup.com

Infrared spectroscopy is considered a confirmatory method for the identification of organic compounds due to the uniqueness of the spectra for even very similar molecules. oup.com GC-IRD has been successfully applied to differentiate ring and side-chain substituted regioisomeric phenethylamines. oup.com The vapor-phase IR spectra can reveal subtle differences in bond vibrations and molecular geometry that are characteristic of specific isomers.

For this compound, the GC-IRD spectrum would be expected to show characteristic absorption bands corresponding to its functional groups. Key expected vibrational modes would include:

N-H stretch: A band in the region of 3300-3500 cm⁻¹ for the secondary amine.

C-H stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

C-N stretch: A band in the 1000-1250 cm⁻¹ region.

The precise positions and intensities of these bands can provide valuable information for confirming the structure of this compound and for distinguishing it from its isomers. For instance, the substitution pattern on the benzene (B151609) ring and the branching of the alkyl chain would influence the C-H bending vibrations in the "fingerprint" region (below 1500 cm⁻¹), providing further discriminatory power.

The table below outlines the expected characteristic infrared absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Secondary Amine (N-H)Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2970
Aromatic C=CStretch1450 - 1600
C-NStretch1000 - 1250

Studies on related compounds have shown that GC-IRD can effectively differentiate between regioisomers where mass spectrometry provides limited specificity. oup.comojp.govoup.com Therefore, GC-IRD is an invaluable tool for the unambiguous identification and structural elucidation of this compound, particularly when analyzing samples that may contain isomeric impurities.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electron distribution of N-benzyl-3-methyl-2-butanamine. The flexibility of the molecule, arising from several rotatable single bonds, means it can exist in multiple spatial arrangements, or conformations.

Conformational analysis aims to identify the most stable of these conformations, which are the lowest energy structures and thus the most likely to be observed. Computational chemists employ various methods to explore the potential energy surface of the molecule. By systematically rotating the bonds—such as the C-N bonds and the bonds within the butyl and benzyl (B1604629) groups—and calculating the energy of each resulting geometry, a map of stable conformers and the energy barriers between them can be generated. For analogous molecules like N-benzyl-N-(furan-2-ylmethyl) acetamide, Density Functional Theory (DFT) calculations have been used to predict multiple stable conformations, including different rotational isomers (rotamers). scielo.brresearchgate.net These studies often incorporate solvent effects using models like the polarizable continuum model (PCM) to better simulate real-world conditions. scielo.brresearchgate.net

Once the stable conformations are identified, their electronic structures can be analyzed in detail. This includes examining the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting molecular properties such as dipole moment. This information is crucial for predicting the molecule's reactivity, polarity, and intermolecular interactions.

Table 1: Illustrative Conformational Data from Quantum Chemical Calculations (Note: Data below is hypothetical for this compound, based on typical values for similar molecules.)

ParameterCalculated ValueSignificance
Dihedral Angle (C-C-N-C)-178.5°Describes the rotation around the central C-N bond in a stable conformer.
Relative Energy0.0 kcal/molEnergy of the most stable conformer, used as a reference.
Dipole Moment1.2 DIndicates the overall polarity of the molecule.
HOMO-LUMO Gap5.8 eVRelates to the electronic excitability and chemical reactivity of the molecule.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms and energy changes of chemical reactions. mdpi.com For this compound, DFT can be used to investigate reactions such as N-alkylation, oxidation, or reactions involving the aromatic ring.

A DFT investigation of a reaction mechanism involves identifying all the key species along the reaction pathway, including reactants, intermediates, transition states, and products. researchgate.net By calculating the energy of each of these "stationary points," an energy profile for the reaction can be constructed. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants gives the activation energy barrier (ΔG≠), which determines the reaction rate. mdpi.com

For example, studying the reaction of this compound with an electrophile would involve:

Modeling the initial approach of the reactants.

Locating the transition state structure for the bond-forming step.

Calculating the structure and energy of any reaction intermediates.

Determining the final product structure.

DFT calculations can distinguish between different possible pathways, such as concerted versus stepwise mechanisms, by comparing their respective activation energies. mdpi.com The pathway with the lower energy barrier is predicted to be the more favorable one. mdpi.com

Table 2: Example Energetics Data from a Hypothetical DFT Calculation for an N-Alkylation Reaction

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsThis compound + CH₃I0.0
Transition StateStructure where the new N-C bond is partially formed+22.5
ProductsN-benzyl-N-methyl-3-methyl-2-butanamine + HI-15.0

Molecular Dynamics Simulations for Understanding Intermolecular Interactions in Solvent Systems and Complexes

While quantum mechanics is excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of molecules in bulk systems, such as in a solvent. MD simulations model the movements of atoms and molecules over time based on classical mechanics.

For this compound, an MD simulation would typically involve placing one or more molecules of the compound into a "box" filled with a large number of solvent molecules (e.g., water, ethanol, or chloroform). The simulation then calculates the forces between all atoms and solves Newton's equations of motion to track their positions and velocities over a period of time, typically nanoseconds to microseconds.

This approach provides a dynamic picture of intermolecular interactions. Key insights that can be gained include:

Solvation Structure: How solvent molecules arrange themselves around the amine. This includes analyzing the potential for hydrogen bonding between the amine's N-H group and solvent molecules.

Molecular Conformation: How the molecule's shape fluctuates and changes over time in solution.

Transport Properties: Calculation of properties like the diffusion coefficient, which describes how the molecule moves through the solvent.

Complex Formation: If other solutes are present, MD can simulate how this compound might interact with them to form complexes.

These simulations are crucial for connecting the properties of a single molecule to its behavior in a realistic chemical environment.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is frequently used to predict spectroscopic data, which can be invaluable for identifying and characterizing compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of quantum chemistry, particularly DFT. scielo.brresearchgate.net The calculation involves determining the magnetic shielding around each nucleus in the molecule. By comparing this to the shielding of a reference compound (like tetramethylsilane, TMS), the chemical shift can be predicted. These predictions are often accurate enough (e.g., with a root-mean-square error of less than 0.15 ppm for ¹H shifts) to help assign experimental spectra, distinguish between different isomers, or confirm a proposed structure. researchgate.net For amines, the chemical shift of the N-H proton can be sensitive to concentration and solvent due to hydrogen bonding, a factor that can also be investigated computationally. libretexts.org

IR Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. docbrown.info By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies help in assigning the peaks in an experimental IR spectrum to specific molecular motions, such as N-H stretching, C-H stretching, or C-N stretching. libretexts.orgdocbrown.info

Table 3: Predicted Spectroscopic Parameters for this compound (Note: Values are illustrative, based on typical computational results and known spectroscopic ranges for amines.)

ParameterPredicted ValueCorresponding Functional Group/Atom
¹H NMR Chemical Shift~7.3 ppmAromatic protons (benzyl group)
¹H NMR Chemical Shift~3.8 ppmMethylene (B1212753) protons (-CH₂-Ph)
¹H NMR Chemical Shift~1.5-2.0 ppmN-H proton
¹³C NMR Chemical Shift~50-60 ppmCarbons adjacent to Nitrogen (C-N)
IR Frequency~3300-3400 cm⁻¹N-H stretching vibration
IR Frequency~1100-1250 cm⁻¹C-N stretching vibration

Applications in Advanced Organic Synthesis and Catalysis

Role as Chiral Ligands and Catalysts in Asymmetric Transformations

Chiral amines, such as N-benzyl-3-methyl-2-butanamine, are pivotal in asymmetric synthesis, where the goal is to produce enantiomerically pure compounds. sigmaaldrich.comyale.edu They can function as chiral auxiliaries, catalysts, or ligands to control the stereochemical outcome of a reaction. sigmaaldrich.comyale.edu The presence of a stereocenter in this compound allows for the transfer of chirality during a chemical transformation, leading to the preferential formation of one enantiomer over the other.

These chiral amines are integral to the synthesis of various valuable compounds, including pharmaceuticals and fine chemicals. yale.edud-nb.info Their ability to induce asymmetry is crucial in the production of drugs where often only one enantiomer exhibits the desired therapeutic effect. sigmaaldrich.com The development of new methods for the asymmetric synthesis of amines is an active area of research, highlighting the importance of chiral amines in modern organic chemistry. yale.edud-nb.info

Chiral ligands derived from amines can be used in combination with transition metals to create highly effective and selective catalysts for a variety of asymmetric transformations. sigmaaldrich.com For instance, chiral diene ligands have been successfully employed in rhodium-catalyzed asymmetric additions to unsaturated compounds. sigmaaldrich.com While specific examples detailing the use of this compound as a ligand in widely recognized named reactions are not prevalent in the provided search results, the general principles of chiral amine chemistry strongly suggest its potential in this area. The structural features of this compound make it a candidate for the development of novel chiral ligands and organocatalysts.

Intermediacy in the Synthesis of Complex Organic Molecules

This compound can serve as a key intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceutically active compounds. d-nb.infod-nb.info The amine functionality provides a reactive handle for further chemical modifications, while the chiral backbone can be incorporated into the final target molecule, thereby establishing a specific stereochemistry.

Reductive amination is a powerful and widely used method for the synthesis of chiral amines and serves as a key step in the synthesis of numerous drugs and natural products. d-nb.info This process can be used to synthesize compounds like this compound or to use it as a building block for larger structures. The synthesis of various bioactive compounds, such as the antidepressant sertraline (B1200038) and the natural product emitine, involves reductive amination as a critical transformation. d-nb.info

The synthesis of complex molecules often involves a series of reactions where intermediates like this compound are sequentially modified. For example, the total synthesis of conduramines, a class of aminocyclohexene triols, showcases the intricate strategies involved in constructing complex chiral molecules from simpler building blocks. d-nb.info While a direct synthesis of a named complex molecule starting from this compound is not explicitly detailed in the search results, its structural motif is relevant to the synthesis of chiral building blocks used in such multi-step syntheses.

Selective Functionalization and Transformation Reactions involving the Amine Moiety

The amine group in this compound is a versatile functional group that can undergo a variety of selective transformations. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.

N-Alkylation and N-Benzylation: The nitrogen atom can be further alkylated or benzylated. For instance, reactions of N-substituted benzylamines with benzyl (B1604629) bromide have been studied to understand the kinetics and mechanisms of these transformations. researchgate.net The reactivity of the amine is influenced by the electronic nature of the substituents on the benzyl group. researchgate.net Catalytic methods, employing iridium(III) and ruthenium(II) complexes, have been developed for the N-alkylation of amines with alcohols, offering a more sustainable approach. acs.org

Amide Formation and Reduction: The amine can react with carboxylic acids or their derivatives to form amides. These amides can then be reduced back to amines, providing a route for the interconversion of these functional groups. rsc.org This sequence is fundamental in peptide synthesis and the modification of biomolecules.

Reactions with Carbonyl Compounds: The amine can participate in condensation reactions with aldehydes and ketones to form imines. These imines are valuable intermediates that can be subsequently reduced to form new C-N bonds, as seen in reductive amination procedures. d-nb.info

Catalytic C-H Functionalization: Recent advances in organic synthesis have focused on the direct functionalization of C-H bonds. Chelation-assisted, transition-metal-catalyzed reactions have enabled the selective functionalization of C-H bonds adjacent to nitrogen atoms. rsc.org For example, rhodium(III)-catalyzed carbenoid insertion into N-methylene C-H bonds of acyclic aliphatic amides has been achieved, providing a method for the synthesis of β-amino esters. rsc.org Such strategies could potentially be applied to selectively functionalize the N-benzyl group or the butyl chain of this compound.

Table of Reactions Involving the Amine Moiety:

Reaction TypeReagents/CatalystsProduct Type
N-AlkylationAlkyl halides, Alcohols with Ir(III) or Ru(II) catalystsTertiary amines
N-BenzylationBenzyl bromideDibenzylated amines
Amide FormationCarboxylic acids, Acyl chloridesAmides
Imine FormationAldehydes, KetonesImines
Reductive AminationCarbonyl compound, Reducing agent (e.g., H₂, Raney Ni)Substituted amines
C-H Carbenoid InsertionDiazo compounds, Rh(III) catalystβ-amino esters

This table summarizes some of the key transformations that the amine moiety of this compound can undergo, highlighting its versatility in organic synthesis.

Q & A

Basic Research Question

  • NMR : Look for distinct signals: benzyl protons (δ 7.2–7.4 ppm), methyl groups (δ 1.0–1.2 ppm), and amine protons (broad signal around δ 1.5–2.5 ppm).
  • IR : Amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
  • MS : Molecular ion peak (m/z ~177) and fragmentation patterns (e.g., loss of benzyl group).
    Cross-referencing with analogs (e.g., N-[2-(3,5-dimethylphenoxy)ethyl]-2-butanamine) ensures accurate assignment .

How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Advanced Research Question
Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:

  • Standardize protocols (e.g., IC₅₀ measurements using consistent cell viability assays).
  • Validate purity via HPLC (>95%) to exclude confounding impurities.
  • Compare structural analogs (e.g., tert-butyl or bromo derivatives) to identify activity trends .

What strategies are employed to elucidate the metabolic pathways of this compound in in vitro models?

Advanced Research Question

  • Use hepatic microsomes or hepatocyte cultures to identify phase I/II metabolites.
  • LC-MS/MS tracks hydroxylation, demethylation, or glucuronidation products.
  • Computational tools (e.g., molecular docking) predict cytochrome P450 interactions .

What are the critical solubility and stability parameters for this compound in various solvents, and how do they influence experimental design?

Basic Research Question

SolventSolubility (mg/mL)Stability (pH 7.4, 25°C)
Water<1Unstable (hydrolysis)
DMSO>50Stable (>24 hrs)
Ethanol~20Moderate (12 hrs)
Data extrapolated from analogs with similar logP values (~2.5) .

What computational modeling approaches are validated for predicting the receptor-binding affinities of this compound derivatives?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GPCRs).
  • QSAR Models : Correlate substituent effects (e.g., benzyl vs. phenyl groups) with activity.
  • Docking Software (AutoDock Vina) : Validate using crystallographic data from related amines .

What purification methods are recommended for this compound following synthesis, and how does choice of method impact compound purity?

Basic Research Question

  • Flash Chromatography : Optimal for separating amine byproducts (silica gel, hexane/EtOAc gradient).
  • Recrystallization : Use ethanol/water mixtures; yields >90% purity but may lose volatile impurities.
  • Distillation : Suitable for low-boiling-point analogs (e.g., bp 87–89°C for N-butylbenzylamine) .

How do structural modifications at the benzyl or methyl positions affect the compound's pharmacokinetic profile?

Advanced Research Question

  • Benzyl Substituents : Electron-withdrawing groups (e.g., Br) increase metabolic stability but reduce solubility.
  • Methyl Branching : Enhances lipophilicity (logP ↑), prolonging half-life but risking hepatotoxicity.
  • Case Study : Bromo derivatives (e.g., Benzyl(3-bromo-2-phenylpropyl)methylamine) show altered CYP450 affinity .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

  • Use fume hoods to avoid amine vapor exposure.
  • Wear nitrile gloves (amines penetrate latex).
  • Store under inert gas (N₂) to prevent oxidation. Toxicity data from analogs (e.g., LC₅₀ >100 mg/L in zebrafish) suggest moderate environmental risk .

What experimental evidence exists for the proposed tautomeric equilibria in this compound under physiological conditions?

Advanced Research Question

  • NMR Titration : Monitor pH-dependent shifts (amine ↔ iminium tautomers).
  • Theoretical Calculations (DFT) : Predict dominant tautomer at pH 7.4.
  • Comparative Studies : Analogous compounds (e.g., N-benzyl proline derivatives) show shifted equilibria with substituent effects .

Notes

  • Methodological Rigor : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray for structure).
  • Data Gaps : Limited direct studies on this compound necessitate extrapolation from structurally related compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.